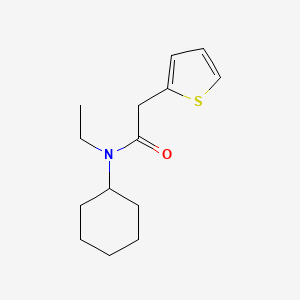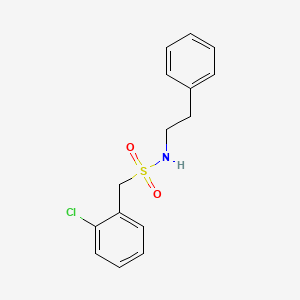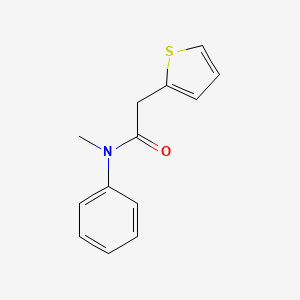![molecular formula C13H12N2O4S2 B5510201 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H12N2O4S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.02384922 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent research has focused on the synthesis and characterization of derivatives of thiophene compounds, demonstrating their potential in creating new materials with specific properties. For instance, Bhattacharjee et al. (2011) described the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, showcasing the versatility of thiophene derivatives in organic synthesis Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Similarly, Khalifa and Algothami (2020) utilized Gewald synthesis to create novel thiophene scaffolds with potential antitumor properties, highlighting the chemical reactivity and biological relevance of these compounds Khalifa, M., & Algothami, W. M. (2020).
Biological Evaluation and Potential Therapeutic Applications
Several studies have evaluated the biological activities of thiophene derivatives, suggesting their potential in therapeutic applications. For example, compounds synthesized from thiophene derivatives have been tested for their CNS depressant activity, as reported by Bhattacharjee et al. (2011), indicating the potential of these compounds in neurological research Bhattacharjee, S., Saravanan, J., & Mohan, S. (2011). Furthermore, Ilies et al. (2003) explored the inhibition of tumor-associated carbonic anhydrase IX by derivatives of halogenated sulfonamides, including compounds structurally related to 4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, underscoring their potential as antitumor agents Ilies, M., Vullo, D., Pastorek, J., Scozzafava, A., Ilieș, M., Cǎproiu, M., Pastoreková, S., & Supuran, C. (2003).
Molecular Docking and Computational Studies
The molecular structure and interactions of thiophene derivatives have been a subject of study, with Fahim and Shalaby (2019) conducting molecular docking and DFT calculations to understand the interactions of benzenesulfonamide derivatives at the molecular level Fahim, A. M., & Shalaby, M. A. (2019). These studies provide insight into the structural basis of the biological activities of these compounds and their potential binding targets.
Direcciones Futuras
The future research directions could involve further exploration of the therapeutic properties of “4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide” and similar sulfonamide compounds. This could include in-depth studies of their mechanisms of action, potential applications in medicine, and synthesis of novel analogs with enhanced activities and minimal toxicity .
Propiedades
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-8(16)9-3-2-4-10(5-9)15-21(18,19)11-6-12(13(14)17)20-7-11/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMBOWLRNRIYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

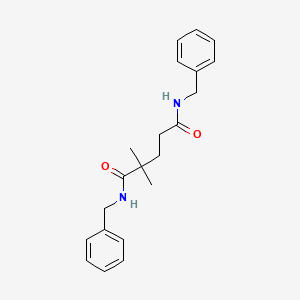
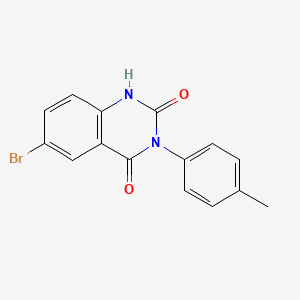
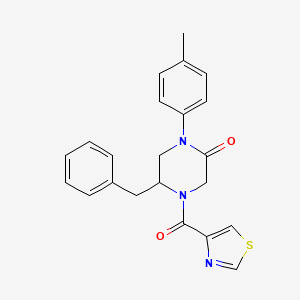
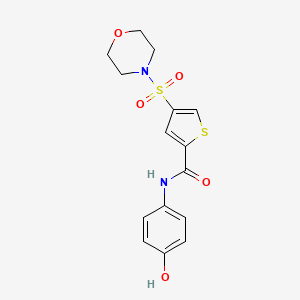
![4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5510171.png)
![N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
